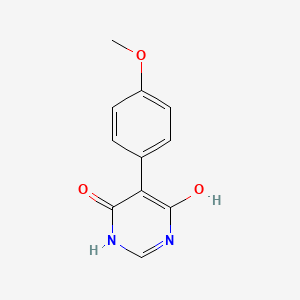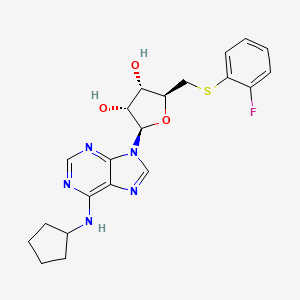
N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5S)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(((2-fluorophenyl)thio)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base, a cyclopentylamino group, and a fluorophenylthio group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the introduction of the cyclopentylamino group, and the attachment of the fluorophenylthio group. Typical reaction conditions might include:
Formation of the purine base: This could involve cyclization reactions starting from simpler precursors.
Introduction of the cyclopentylamino group: This might be achieved through nucleophilic substitution reactions.
Attachment of the fluorophenylthio group: This could involve thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the purine base or the thioether linkage.
Reduction: Possibly affecting the purine base or other functional groups.
Substitution: Particularly at the amino or thioether groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides or other nucleophiles.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With altered functional groups.
Reduced derivatives: With simplified structures.
Substituted derivatives: With new functional groups replacing existing ones.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe for studying biological processes.
Medicine: Possibly as a drug candidate for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Molecular targets: Such as enzymes or receptors.
Pathways involved: Including signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(((2-chlorophenyl)thio)methyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5S)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(((2-bromophenyl)thio)methyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of the compound lies in its specific functional groups, which can confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
581106-45-8 |
|---|---|
Molecular Formula |
C21H24FN5O3S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-[6-(cyclopentylamino)purin-9-yl]-5-[(2-fluorophenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H24FN5O3S/c22-13-7-3-4-8-15(13)31-9-14-17(28)18(29)21(30-14)27-11-25-16-19(23-10-24-20(16)27)26-12-5-1-2-6-12/h3-4,7-8,10-12,14,17-18,21,28-29H,1-2,5-6,9H2,(H,23,24,26)/t14-,17-,18-,21-/m1/s1 |
InChI Key |
SKEFGDREBIAUKI-HAXDFEGKSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


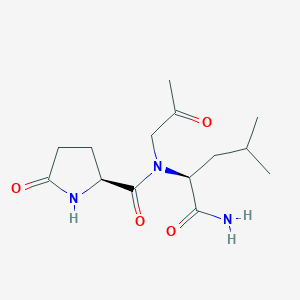
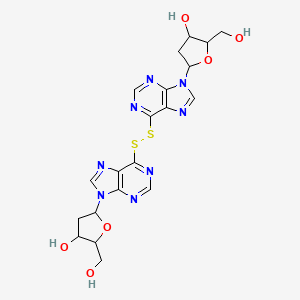
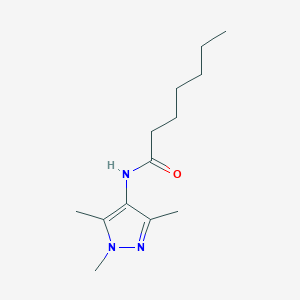
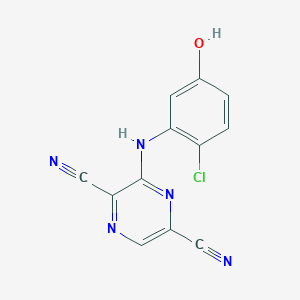
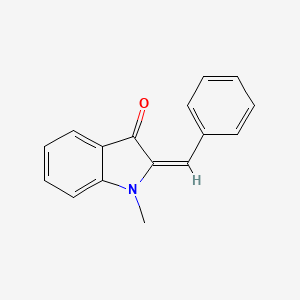
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
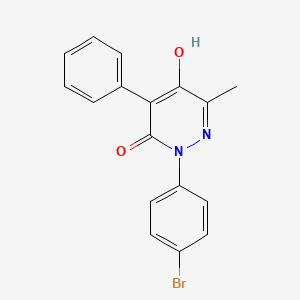
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
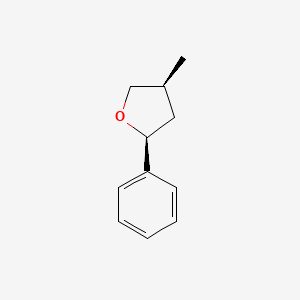
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
